Cas no 2228608-05-5 (3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol)

3-(1-Amino-4,4-difluorocyclohexyl)benzene-1,2-diol is a fluorinated cyclohexyl-substituted catechol derivative with potential applications in medicinal chemistry and material science. The presence of the 4,4-difluorocyclohexyl moiety enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine interactions. The catechol group offers chelating properties, useful in metal coordination chemistry or as a precursor for polymerization. The primary amine functionality allows further derivatization, enabling the synthesis of amides, ureas, or other bioactive scaffolds. Its structural features make it a versatile building block for developing fluorinated compounds with tailored physicochemical properties.
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol structure
2228608-05-5 structure
商品名:3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
CAS番号:2228608-05-5
MF:C12H15F2NO2
メガワット:243.24981045723
CID:6509069
PubChem ID:165664112

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
    • EN300-1969053
    • 2228608-05-5
    • インチ: 1S/C12H15F2NO2/c13-12(14)6-4-11(15,5-7-12)8-2-1-3-9(16)10(8)17/h1-3,16-17H,4-7,15H2
    • InChIKey: JTTNUDWCVYIAPC-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C2C=CC=C(C=2O)O)(CC1)N)F

計算された属性

  • せいみつぶんしりょう: 243.10708505g/mol
  • どういたいしつりょう: 243.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 66.5Ų

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969053-0.05g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
0.05g
$1344.0 2023-09-16
Enamine
EN300-1969053-5.0g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
5g
$4641.0 2023-06-02
Enamine
EN300-1969053-10g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
10g
$6882.0 2023-09-16
Enamine
EN300-1969053-5g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
5g
$4641.0 2023-09-16
Enamine
EN300-1969053-0.5g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
0.5g
$1536.0 2023-09-16
Enamine
EN300-1969053-2.5g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
2.5g
$3136.0 2023-09-16
Enamine
EN300-1969053-1g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
1g
$1599.0 2023-09-16
Enamine
EN300-1969053-10.0g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
10g
$6882.0 2023-06-02
Enamine
EN300-1969053-1.0g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
1g
$1599.0 2023-06-02
Enamine
EN300-1969053-0.1g
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
2228608-05-5
0.1g
$1408.0 2023-09-16

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 関連文献

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diolに関する追加情報

Introduction to 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol (CAS No: 2228608-05-5)

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228608-05-5, represents a unique structural motif that combines a benzene diol moiety with a fluorinated cyclohexylamine side chain. Such structural features often contribute to enhanced metabolic stability and binding affinity, making it a promising candidate for further exploration in drug discovery.

The benzene diol core of 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol is particularly noteworthy due to its potential role as a bioisostere for other functional groups commonly found in pharmacophores. The presence of two hydroxyl groups on the aromatic ring provides multiple sites for interaction with biological targets, including enzymes and receptors. Additionally, the 1-amino substituent introduces a basic nitrogen atom, which can participate in hydrogen bonding or ionic interactions, further modulating the compound's biological activity.

The fluorinated cyclohexylamine side chain is another critical feature that distinguishes 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol from simpler analogs. The introduction of fluorine atoms at the 4-position of the cyclohexane ring enhances lipophilicity while maintaining rigidity, which can improve membrane permeability and binding affinity. This structural design is inspired by the success of fluorinated compounds in pharmaceuticals, where fluorine atoms are frequently employed to modulate pharmacokinetic properties.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such complex molecules. Molecular docking studies suggest that 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol may exhibit inhibitory effects on certain kinases and transcription factors. These preliminary findings are particularly exciting given the growing interest in developing small-molecule inhibitors for cancer and inflammatory diseases.

In vitro studies have begun to explore the potential therapeutic applications of 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol. Initial experiments indicate that this compound demonstrates moderate cytotoxicity against several human cancer cell lines without significant toxicity to normal cells. This selectivity is a crucial factor in drug development, as it reduces off-target effects and improves patient tolerance. Further research is needed to fully elucidate the mechanisms underlying this selective toxicity.

The synthesis of 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and cross-coupling reactions, are being employed to achieve high yields and enantiomeric purity. These techniques are essential for producing derivatives with optimized biological activity.

The fluorinated cyclohexylamine moiety also opens up possibilities for further derivatization. By introducing additional functional groups at strategic positions within this scaffold, researchers can fine-tune the properties of 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol to enhance its pharmacological profile. For instance, modifications such as sulfonamide or carboxylic acid groups could improve solubility or target specificity.

The growing body of evidence supporting the potential of fluorinated compounds in medicinal chemistry underscores the importance of 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol as a lead compound. Its unique structural features offer a rich foundation for developing novel therapeutic agents targeting various diseases. As research progresses, it is likely that this compound will inspire new generations of drugs with improved efficacy and reduced side effects.

Collaborative efforts between synthetic chemists and biologists are essential for maximizing the therapeutic potential of 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and identify promising derivatives more efficiently. This interdisciplinary approach is critical for translating promising chemical entities into viable clinical candidates.

In conclusion,3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol (CAS No: 2228608-05-5) represents a compelling example of how structural innovation can drive advancements in drug discovery. Its unique combination of functional groups and stereochemical features makes it a valuable scaffold for developing new therapeutic agents. With continued research and development,3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol has the potential to contribute significantly to future medical breakthroughs.

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